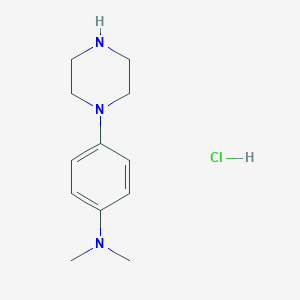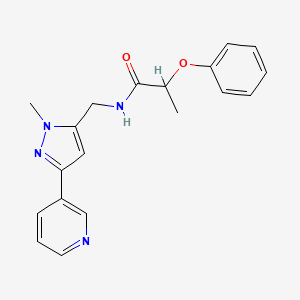
N,N-Dimethyl-4-piperazin-1-ylaniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N-Dimethyl-4-piperazin-1-ylaniline;hydrochloride” is a chemical compound with the CAS Number: 2411248-02-5 . It has a molecular weight of 241.76 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “N,N-Dimethyl-4-piperazin-1-ylaniline;hydrochloride” is1S/C12H19N3.ClH/c1-14(2)11-3-5-12(6-4-11)15-9-7-13-8-10-15;/h3-6,13H,7-10H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“N,N-Dimethyl-4-piperazin-1-ylaniline;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 241.76 .Scientific Research Applications
Pharmaceutical Research
N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride: is a compound that can be used in the synthesis of various pharmaceuticals. Its structure allows for the attachment of multiple functional groups, making it a versatile intermediate in drug development. For instance, derivatives of this compound have been explored for their potential as antihelicobactor pylori agents , which could lead to new treatments for stomach ulcers and associated gastric cancers .
Agrochemical Development
As an organic intermediate, this compound finds applications in the agrochemical industry. It can be utilized in the synthesis of pesticides and herbicides, where its piperazine moiety may contribute to the neuroactive properties of the final product, potentially affecting the nervous system of pests .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride . For instance, the compound is reactive with oxidizing agents and should be stored at room temperature . More research is needed to fully understand how various environmental factors influence the compound’s action.
properties
IUPAC Name |
N,N-dimethyl-4-piperazin-1-ylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.ClH/c1-14(2)11-3-5-12(6-4-11)15-9-7-13-8-10-15;/h3-6,13H,7-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQREXUWEMZOTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2896051.png)
![N-(4-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B2896053.png)
![2-Methoxy-6-{[(3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2896055.png)

![3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B2896061.png)
![(1R,5S)-8-((4-methoxy-3-methylphenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2896064.png)


![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2896067.png)